molecular formula C11H15NS B13287810 N-(2-methylphenyl)thiolan-3-amine

N-(2-methylphenyl)thiolan-3-amine

Cat. No.: B13287810
M. Wt: 193.31 g/mol
InChI Key: CRCPBYXFLZDZSC-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)thiolan-3-amine is a tertiary amine derivative featuring a thiolane (tetrahydrothiophene) ring substituted at the 3-position with an amine group. The amine is further functionalized with a 2-methylphenyl substituent, creating a structure where steric and electronic effects of the methyl group in the ortho position may influence molecular conformation and reactivity. The thiolane ring provides a sulfur-containing scaffold, which can enhance lipophilicity and influence intermolecular interactions like van der Waals forces or dipole-dipole effects .

Properties

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

N-(2-methylphenyl)thiolan-3-amine

InChI

InChI=1S/C11H15NS/c1-9-4-2-3-5-11(9)12-10-6-7-13-8-10/h2-5,10,12H,6-8H2,1H3

InChI Key

CRCPBYXFLZDZSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2CCSC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)thiolan-3-amine typically involves the reaction of 2-methylphenylamine with thiolane derivatives under controlled conditions. One common method involves the nucleophilic substitution reaction where 2-methylphenylamine reacts with a thiolane derivative in the presence of a suitable base, such as sodium hydride, to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)thiolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, amine derivatives.

    Substitution: N-alkylated derivatives.

Scientific Research Applications

N-(2-methylphenyl)thiolan-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The substituent on the phenyl ring significantly impacts the compound’s properties. Key analogs include:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight Key Features (from evidence)
N-(4-Fluoro-3-methylphenyl)thiolan-3-amine 4-F, 3-CH₃ C₁₁H₁₄FNS 211.30 Fluorine introduces electron-withdrawing effects; methyl enhances steric bulk .
N-[2-(Trifluoromethyl)phenyl]thiolan-3-amine 2-CF₃ C₁₁H₁₂F₃NS 247.28 Strong electron-withdrawing CF₃ group increases polarity and potential reactivity .
N-[(2-Methoxyphenyl)methyl]thiolan-3-amine 2-OCH₃ (on benzyl group) C₁₂H₁₇NOS 223.33 Methoxy group is electron-donating, potentially improving solubility in polar solvents .
N-[(4-Methylphenyl)methyl]thiolan-3-amine 4-CH₃ (on benzyl group) C₁₂H₁₇NS 207.34 Methyl group increases hydrophobicity; para substitution minimizes steric hindrance .

Key Observations :

  • Substituent Position : Ortho-substituted derivatives (e.g., 2-CF₃ ) exhibit greater steric hindrance compared to para-substituted analogs (e.g., 4-CH₃ ), which may affect binding affinity in biological systems or crystallinity.
  • Conversely, electron-donating groups (e.g., OCH₃) may stabilize charge distribution in the aromatic system .
  • Smaller groups like CH₃ balance hydrophobicity and molecular bulk.

Biological Activity

N-(2-Methylphenyl)thiolan-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Target Interactions:
this compound is believed to interact with specific enzymes and receptors involved in cellular signaling and metabolic regulation. Similar compounds have demonstrated the ability to inhibit histone deacetylases (HDACs) and other kinases, suggesting that this compound may exhibit comparable inhibitory effects .

Biochemical Pathways:
The inhibition of HDACs can lead to altered gene expression patterns, impacting cellular processes such as proliferation and apoptosis. This modulation may contribute to therapeutic effects in cancer treatment by promoting cell cycle arrest and apoptosis in malignant cells.

Anticancer Activity

This compound has shown promising results in vitro against various cancer cell lines. The following table summarizes its antiproliferative activity:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Microtubule destabilization
MDA-MB-2316.5Apoptosis induction
A549 (Lung)7.0Cell cycle arrest

The compound appears to disrupt microtubule dynamics, similar to established chemotherapeutic agents, thereby inhibiting cancer cell growth.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the methyl group enhances its ability to penetrate bacterial membranes, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

  • In Vitro Studies:
    A study published in MDPI evaluated the antiproliferative effects of this compound on breast cancer cells, confirming its potential as a lead compound for drug development.
  • Molecular Docking Studies:
    Computational analyses suggested effective binding of this compound to specific targets involved in cancer progression, supporting its role as a therapeutic agent .
  • Comparative Studies:
    Similar compounds have been analyzed for their biological activities, providing insights into structure-activity relationships that could inform future modifications of this compound .

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